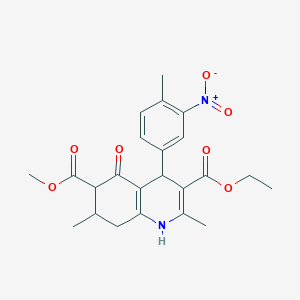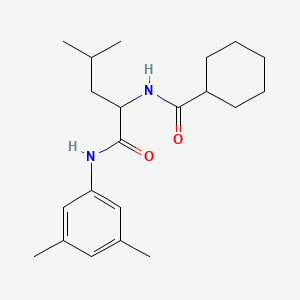![molecular formula C22H27N3O3 B11446436 3,4-dimethoxy-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B11446436.png)
3,4-dimethoxy-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3,4-dimethoxyphenyl group and a propyl-benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]benzamide typically involves the following steps:
Formation of the Benzodiazole Moiety: The synthesis begins with the preparation of the 1-propyl-1H-1,3-benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with propionic acid under acidic conditions.
Alkylation: The benzodiazole is then alkylated with 3-bromopropylamine to introduce the propyl linker.
Coupling with 3,4-Dimethoxybenzoic Acid: The final step involves coupling the alkylated benzodiazole with 3,4-dimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the benzamide moiety can yield the corresponding amine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs targeting various receptors or enzymes.
Biological Studies: The compound can be used to study the biological activity of benzamides and their interactions with biological targets.
Pharmacology: It can serve as a tool compound to investigate the pharmacokinetics and pharmacodynamics of benzamide derivatives.
Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]benzamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as receptors or enzymes. The benzamide moiety may facilitate binding to certain proteins, while the benzodiazole group could enhance its affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-[3-(1-methyl-1H-1,3-benzodiazol-2-yl)propyl]benzamide
- 3,4-dimethoxy-N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]benzamide
- 3,4-dimethoxy-N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]benzamide
Uniqueness
The uniqueness of 3,4-dimethoxy-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]benzamide lies in its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to its analogs. The propyl group on the benzodiazole ring could influence its lipophilicity and membrane permeability, potentially enhancing its efficacy as a drug candidate.
Properties
Molecular Formula |
C22H27N3O3 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[3-(1-propylbenzimidazol-2-yl)propyl]benzamide |
InChI |
InChI=1S/C22H27N3O3/c1-4-14-25-18-9-6-5-8-17(18)24-21(25)10-7-13-23-22(26)16-11-12-19(27-2)20(15-16)28-3/h5-6,8-9,11-12,15H,4,7,10,13-14H2,1-3H3,(H,23,26) |
InChI Key |
ISOYRNNVTKCAPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2-{[N-(cyclohexylcarbonyl)valyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11446353.png)


![8-[4-(benzyloxy)phenyl]-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11446359.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}propanamide](/img/structure/B11446361.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B11446369.png)
![4-fluoro-N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11446370.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11446371.png)
![N-(4-fluorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11446378.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11446395.png)

![3-Ethyl 6-methyl 4-[4-(benzyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11446406.png)
![1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone](/img/structure/B11446414.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11446418.png)
